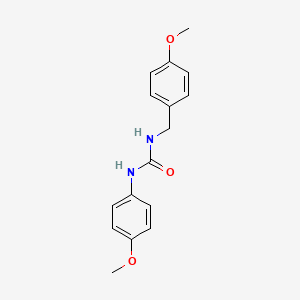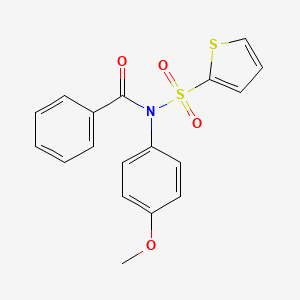![molecular formula C15H23NO2 B5810564 4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
4-[2-(4-isopropylphenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-isopropylphenoxy)ethyl]morpholine, also known as IPED, is a chemical compound that has been studied extensively due to its potential applications in scientific research. This molecule belongs to the class of morpholine derivatives and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 4-[2-(4-isopropylphenoxy)ethyl]morpholine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-isopropylphenoxy)ethyl]morpholine has a number of biochemical and physiological effects, including an increase in dopamine and serotonin release, an increase in cell survival, and a decrease in oxidative stress. These effects may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(4-isopropylphenoxy)ethyl]morpholine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and target specific areas of the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-[2-(4-isopropylphenoxy)ethyl]morpholine, including further studies on its mechanism of action, its potential use as a drug delivery system, and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and toxicity of 4-[2-(4-isopropylphenoxy)ethyl]morpholine.
Méthodes De Synthèse
The synthesis of 4-[2-(4-isopropylphenoxy)ethyl]morpholine involves the reaction between 4-isopropylphenol and ethylene oxide, followed by the reaction with morpholine. The final product is obtained after purification and isolation. This synthesis method has been reported in various research papers, and modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific areas of the brain. In medicinal chemistry, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential use in the development of new drugs.
Propriétés
IUPAC Name |
4-[2-(4-propan-2-ylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13(2)14-3-5-15(6-4-14)18-12-9-16-7-10-17-11-8-16/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZTZLKKJPZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Propan-2-ylphenoxy)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)



![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)


![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)